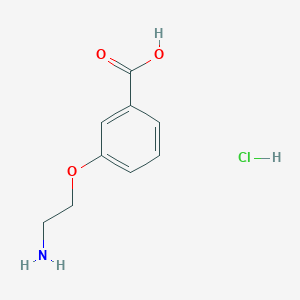

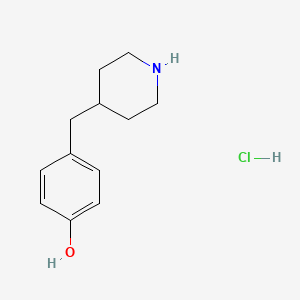

3-(2-Aminoethoxy)benzoic acid hydrochloride

カタログ番号:

B1318275

CAS番号:

76585-29-0

分子量:

217.65 g/mol

InChIキー:

NVTCYLRHWIMKKG-UHFFFAOYSA-N

注意:

研究専用です。人間または獣医用ではありません。

在庫あり

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The InChI code for 3-(2-Aminoethoxy)benzoic acid hydrochloride is 1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H . This code provides a standard way to encode the molecule’s structure and can be used to generate a 3D model.Physical And Chemical Properties Analysis

This compound is a powder at room temperature . Its solubility in water or other solvents is not detailed in the search results. Benzoic acid, a related compound, is soluble in water, benzene, carbon tetrachloride, acetone, and alcohols .科学的研究の応用

Structural Studies

- The infrared spectrum and zwitterion structure of meta aminobenzoic acid, a related compound to 3-(2-Aminoethoxy)benzoic acid hydrochloride, have been studied. It was found that in the solid state, meta aminobenzoic acid exists in a dipolar form, whereas in solutions like dioxan and chloroform, it largely has a non-dipolar structure (Gopal, Jose, & Biswas, 1967).

Applications in Fluorescence Probes

- Novel fluorescence probes, such as HPF and APF, which are derivatives of benzoic acid, were designed to detect highly reactive oxygen species. These probes have shown potential in various biological and chemical applications, including visualizing reactive species in stimulated neutrophils (Setsukinai et al., 2003).

Antibacterial Activity

- Derivatives of benzoic acid, like 3-hydroxy benzoic acid, have shown various biological properties, including antibacterial activity. Novel derivatives of 3-hydroxy benzoic acid were synthesized and demonstrated potential antibacterial activity, which can be relevant for developing new drug candidates (Satpute, Gangan, & Shastri, 2018).

Dopants in Polyaniline

- Benzoic acid and its derivatives, such as aminobenzoic acids, have been used as dopants in polyaniline, showing significant conductivity properties. This application is crucial in the field of advanced technologies and materials science (Amarnath & Palaniappan, 2005).

Biosynthesis of Natural Products

- Compounds like 3-amino-5-hydroxy benzoic acid (3,5-AHBA), closely related to this compound, serve as precursors for a large group of natural products, including various families with biological activities. The biosynthesis of these products from a molecular genetics, chemical, and biochemical perspective is of significant interest (Kang, Shen, & Bai, 2012).

Photodecomposition Studies

- The study of chlorobenzoic acids, which are structurally similar to this compound, under ultraviolet irradiation reveals insights into photodecomposition processes. Such studies are relevant in environmental chemistry and photodegradation research (Crosby & Leitis, 1969).

Synthesis of Schiff Bases

- Schiff bases derived from aminobenzoic acids have been synthesized and evaluated for antibacterial activity. This highlights the potential of aminobenzoic acid derivatives in medicinal chemistry and drug development (Parekh et al., 2005).

Co-culture Engineering in Microbial Biosynthesis

- The microbial biosynthesis of 3-amino-benzoic acid, a compound related to this compound, demonstrates the potential of co-culture engineering in metabolic engineering. This approach improved the production of 3-amino-benzoic acid significantly, indicating its relevance in industrial biotechnology (Zhang & Stephanopoulos, 2016).

Safety and Hazards

特性

IUPAC Name |

3-(2-aminoethoxy)benzoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO3.ClH/c10-4-5-13-8-3-1-2-7(6-8)9(11)12;/h1-3,6H,4-5,10H2,(H,11,12);1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVTCYLRHWIMKKG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)OCCN)C(=O)O.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

迅速なお問い合わせ

カテゴリー

最も閲覧された

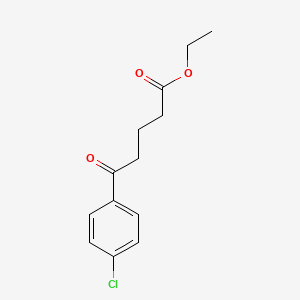

Ethyl 5-(4-chlorophenyl)-5-oxovalerate

Cat. No.: B1318206

CAS No.: 54029-03-7

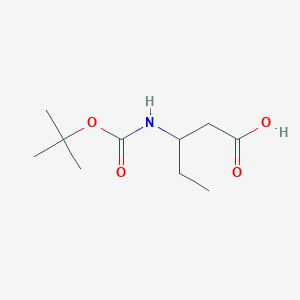

3-(Boc-amino)pentanoic acid

Cat. No.: B1318207

CAS No.: 557091-78-8

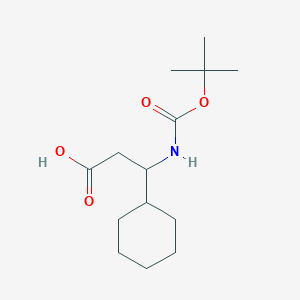

3-(Boc-amino)-3-cyclohexylpropionic acid

Cat. No.: B1318208

CAS No.: 458529-74-3

4-Piperidin-4-ylmethyl-phenol hydrochloride

Cat. No.: B1318210

CAS No.: 1171849-90-3

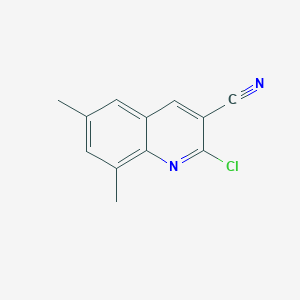

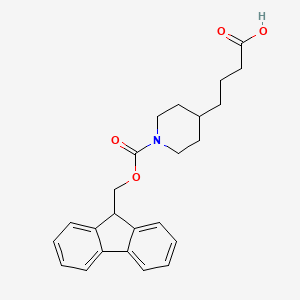

![(4R,5S)-4-{[(9H-Fluoren-9-ylmethoxy)carbonyl]amino}-5-methylheptanoic acid](/img/structure/B1318216.png)

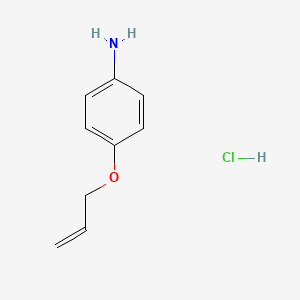

![4-allyl-5-[(4-chloro-3,5-dimethylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318237.png)

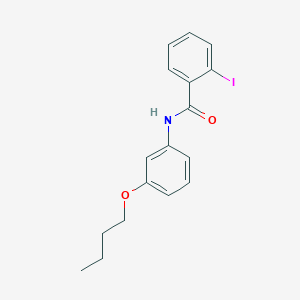

![4-ethyl-5-[1-(ethylsulfonyl)piperidin-3-yl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1318251.png)